6-HYDROXYHEXYL METHANETHIOSULFONATE
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Overview
Description
6-HYDROXYHEXYL METHANETHIOSULFONATE is an organic compound with a unique structure that includes a sulfonothioyloxy group attached to a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXYHEXYL METHANETHIOSULFONATE typically involves the reaction of 6-bromo-1-hexanol with thiourea to form 6-mercaptohexan-1-ol, which is then further reacted with methylsulfonyl chloride under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as chloroform or methanol and may require inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-HYDROXYHEXYL METHANETHIOSULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioyloxy group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonothioyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and various substituted hexanols, depending on the specific reaction pathway and reagents used .
Scientific Research Applications
6-HYDROXYHEXYL METHANETHIOSULFONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 6-HYDROXYHEXYL METHANETHIOSULFONATE involves its interaction with molecular targets through its sulfonothioyloxy group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptohexan-1-ol: Similar structure but with a mercapto group instead of a sulfonothioyloxy group.
6-Hydroxyhexan-1-ol: Lacks the sulfonothioyloxy group, making it less reactive in certain chemical reactions.
6-Methylsulfonylhexan-1-ol: Contains a sulfonyl group instead of a sulfonothioyloxy group, leading to different reactivity and applications
Uniqueness
6-HYDROXYHEXYL METHANETHIOSULFONATE is unique due to its sulfonothioyloxy group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group allows for specific interactions with biological molecules and can be used to modify surfaces and materials in industrial applications .
Properties
IUPAC Name |
6-methylsulfonothioyloxyhexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3S2/c1-12(9,11)10-7-5-3-2-4-6-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAHZTRIUZDULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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